2,4-Dimethoxythiobenzamide
Overview
Description
The compound 2,4-Dimethoxythiobenzamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with dimethoxy groups and thioether functionalities. For instance, the first paper discusses a structure-activity relationship study of a series of arylsulfonamide analogs with dimethoxy groups in the context of cancer therapeutics . The second paper describes the synthesis of a medical intermediate molecule with dimethoxy and ethylthio groups, which is used in the treatment of psychotic and schizophrenic psychosis . These studies suggest that the dimethoxy and thio functionalities are of interest in medicinal chemistry for their potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including sulfonyl chloration, reduction, etherization, and the Vilsmeier reaction . These methods are commonly used in organic synthesis to introduce various functional groups and to construct complex molecules. The synthesis of 2,4-Dimethoxythiobenzamide would likely involve similar strategies, although the exact synthetic route would depend on the desired substitution pattern on the benzamide scaffold.
Molecular Structure Analysis
While the exact molecular structure of 2,4-Dimethoxythiobenzamide is not discussed, the papers provide insights into the importance of the substitution pattern on the aromatic ring for biological activity. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group was found to be crucial for the inhibitory effect on the HIF-1 activated transcription . This suggests that the position and nature of substituents on the aromatic ring are key factors in determining the biological activity of such compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include sulfonyl chloration, which introduces a sulfonyl group, and the Vilsmeier reaction, which is used to form carbon-carbon bonds . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and functionalization of 2,4-Dimethoxythiobenzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers highlight challenges such as poor water solubility, which can limit their pharmacological application . This implies that 2,4-Dimethoxythiobenzamide may also possess similar solubility issues, and its physical properties would need to be carefully considered when developing it for any potential applications. The papers do not provide specific data on the physical properties of 2,4-Dimethoxythiobenzamide, but they do emphasize the importance of such properties in drug development.
Scientific Research Applications
1. Agricultural and Urban Pest Control
2,4-Dichlorophenoxyacetic acid (2,4-D), closely related to 2,4-Dimethoxythiobenzamide, is extensively used in agriculture and urban activities for pest control. It enters natural environments either directly or indirectly. The United States, Canada, and China are leading contributors to research in this area. Studies mainly focus on its toxicology, mutagenicity, and molecular biology aspects, particularly gene expression and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Toxicological Studies
Comprehensive toxicological studies have been conducted on various forms of 2,4-D, including its acid, dimethylamine salt, and 2-ethylhexyl ester forms. These studies, conforming to Good Laboratory Practice standards, reveal that 2,4-D in all forms possesses low-to-moderate acute oral toxicity and is not well absorbed through the skin. In rats and mice, chronic exposure studies indicate that 2,4-D does not exhibit carcinogenic properties, with mild kidney toxicity being the primary toxic effect (Bus & Hammond, 2007).
3. Environmental Impact
Research on the environmental impact of 2,4-D, specifically its dissipation in field soils, has been extensive. Studies demonstrate equivalent rates of 2,4-D dissipation in soil when applied as either amine salt or ester forms, indicating that its chemical form has little effect on the rate of dissipation because they are converted rapidly to the same anionic form (Wilson, Geronimo, & Armbruster, 1997).
4. Molecular Docking Studies
Recent studies have reported the synthesis of novel compounds, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which are structurally related to 2,4-Dimethoxythiobenzamide. These studies involve molecular docking in the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral research (Patel et al., 2022).
5. Plant Hormone Mimicry
2,4-D mimics natural auxin at the molecular level, affecting sensitive dicot plants by causing abnormal growth, senescence, and plant death. Understanding the perception and signal transduction under 2,4-D treatment highlights its role as a selective herbicide and its impact on physiological processes in plants (Song, 2014).
properties
IUPAC Name |
2,4-dimethoxybenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-11-6-3-4-7(9(10)13)8(5-6)12-2/h3-5H,1-2H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGPUPQKDUNOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=S)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397423 | |
Record name | 2,4-Dimethoxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxythiobenzamide | |
CAS RN |
23822-07-3 | |
Record name | 2,4-Dimethoxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23822-07-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.